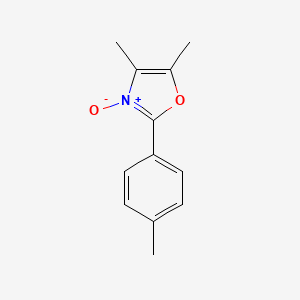

4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide

Description

Historical Context of Heterocyclic N-Oxides in Organic Chemistry

The field of heterocyclic chemistry, which investigates cyclic compounds containing atoms of at least two different elements, has a rich history. pageplace.de While some heterocyclic N-oxides were prepared via cyclization methods in the 19th century, intensive investigation into this class of compounds began to accelerate significantly in the mid-20th century. pageplace.de The medicinal chemistry of heterocyclic N-oxides, for instance, traces its origins back to the 1950s. nih.gov

Initially, heterocyclic N-oxides were often regarded simply as metabolic byproducts of N-heterocyclic therapeutic agents. nih.gov However, this perception evolved as research uncovered their unique reactivity and properties. Treatises summarizing the state of the art were published in the late 1960s, and since then, research has progressed at a remarkable pace, with hundreds of papers being published annually on their chemical and physical properties alone. pageplace.de Today, heterocyclic N-oxides are recognized as a fundamentally important class of molecules, not merely as derivatives but as versatile substrates and functional groups in their own right. pageplace.dethieme-connect.com They are integral to organic synthesis, medicinal chemistry, and materials science, embedded in a wide array of molecules from natural alkaloids to advanced pharmaceutical agents. thieme-connect.com

Unique Structural and Electronic Features of Oxazole (B20620) 3-Oxides

The properties of 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide are rooted in the fundamental characteristics of its two core components: the oxazole ring and the N-oxide functional group.

The parent oxazole is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at the 1- and 3-positions, respectively. chemicalbook.com It is considered a hybrid system where the nitrogen atom is pyridine-like and the oxygen is furan-like. chemicalbook.com The presence of the highly electronegative oxygen atom restricts the complete delocalization of π-electrons, making oxazoles less aromatic than related azoles like thiazoles. researchgate.net This electronic structure dictates its reactivity, including its propensity for cycloaddition reactions and substitution patterns. wikipedia.orgpharmaguideline.com

The introduction of an N-oxide group at position 3 dramatically alters the electronic landscape of the oxazole ring. The N-oxide functionality consists of a highly polar, dative N⁺–O⁻ bond. nih.gov This feature introduces several key characteristics:

High Polarity and Hydrogen Bonding: The N⁺–O⁻ bond is highly polar and the formally negative oxygen atom is a strong hydrogen bond acceptor. nih.govnih.gov This property can significantly influence molecular interactions and solubility. nih.gov

Electronic Perturbation: The N-oxide group acts as a powerful electron-withdrawing group via induction but can also act as an electron-donating group through resonance, delocalizing the positive charge on the nitrogen to the ortho and para positions of the ring. thieme-connect.de This dual nature makes the ring susceptible to both nucleophilic and electrophilic attack, a feature that distinguishes N-oxides from their parent heterocycles. pageplace.de

Bioisosterism: The N-oxide motif has been successfully employed as a bioisosteric replacement for the carbonyl group in drug design, as its oxygen has a high electron density that makes it a potent hydrogen bond acceptor. nih.gov

In an oxazole 3-oxide, the N-oxide dipole causes a distortion of the ring's σ and π framework, which can increase the ring's susceptibility to opening and influence its aromatic character. uoa.gr

Physicochemical Properties of Parent Oxazole

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₃NO | researchgate.net |

| Molar Mass | 69.06 g/mol | researchgate.net |

| Boiling Point | 69.5 °C | researchgate.net |

| Density | 1.050 g/cm³ | researchgate.net |

| Acidity (pKa of conjugate acid) | 0.8 | researchgate.net |

Representative Structural Data for Oxazole Ring

| Parameter | Value | Source |

|---|---|---|

| Bond Angle (N15–C16–O12) | 114.1° | researchgate.net |

| Bond Angle (O12–C13–C14) | 107.4° | researchgate.net |

| Aromaticity | Considered aromatic, but less so than thiazole | researchgate.net |

Research Significance of the this compound Scaffold

While specific research publications focusing exclusively on this compound are not widespread, the significance of its structural class is well-established in chemical literature. The molecule belongs to the family of 2,4,5-trisubstituted oxazoles, which are recognized as important structural motifs and synthetic intermediates. researchgate.net

The research importance of this scaffold can be understood by considering its constituent parts:

Trisubstituted Oxazole Core: 2,4,5-trisubstituted oxazoles are key intermediates in the synthesis of various biologically active compounds. researchgate.net For example, (5-Methyl-2-phenyloxazol-4-yl)ethanol, a closely related structure, is a crucial intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are used in the treatment of type 2 diabetes. researchgate.net The broader oxazole framework is a versatile template in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net

N-Oxide Functionality: The N-oxide group is a critical functional moiety in modern drug discovery and development. nih.govresearchgate.net Its introduction into a heterocyclic system can modulate physicochemical properties and pharmacological outcomes. nih.gov Heterocyclic N-oxides have emerged as promising agents against a range of diseases, including cancer, bacterial infections, and inflammatory disorders. nih.govresearchgate.net The N-oxide group can form critical hydrogen bonds with enzyme active sites and can act as a bioreductive group, making it valuable for designing hypoxia-activated prodrugs. nih.govnih.govresearchgate.net

Therefore, the this compound scaffold combines the proven utility of a trisubstituted oxazole core with the potent modulating effects of an N-oxide group. This makes it a molecule of significant interest for applications in medicinal chemistry and as a versatile building block in organic synthesis. researchgate.net

Overview of Current Research Trajectories in Oxazole 3-Oxide Chemistry

Current research involving oxazole 3-oxides and related heterocyclic N-oxides is dynamic and expanding in several key directions.

Medicinal and Agrochemical Applications: A primary focus remains the discovery and development of novel therapeutic agents. nih.govnih.gov Scientists are exploring oxazole derivatives for a vast range of activities, including as anticancer, antidiabetic, anti-inflammatory, and antiviral agents. mdpi.comnih.gov The N-oxide functionality is increasingly used as a strategic element in rational drug design to enhance potency, modulate solubility, and create prodrugs. nih.govnih.gov Substituted oxazoles have also been investigated for use as biocides and plant growth regulators. google.com

Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient, selective, and sustainable methods for synthesizing oxazole rings and their N-oxides. researchgate.net Recent advancements include:

Catalysis: The use of metal catalysis (e.g., gold, zinc) for tandem reactions to build the oxazole core is a prominent area. mdpi.comnih.gov

Hypervalent Iodine Reagents: These reagents are widely employed for the oxidative cycloaddition reactions that form oxazole and isoxazole (B147169) rings. researchgate.net

Photochemistry and Electrochemistry: Light- and electricity-driven synthetic methods are being explored as green alternatives for constructing oxazole rings. organic-chemistry.orgacs.org

Classic Reaction Refinements: Established methods like the van Leusen oxazole synthesis continue to be refined and applied to the creation of complex, multi-substituted molecules. nih.gov

Exploitation of Reactivity: The unique reactivity of the oxazole N-oxide system is being harnessed for complex molecule synthesis.

1,3-Dipolar Cycloadditions: Oxazole N-oxides, as 1,3-dipoles, are valuable partners in cycloaddition reactions. nih.gove-bookshelf.de This reaction is a powerful tool for constructing other five-membered heterocyclic rings, which are themselves important in medicinal chemistry. nih.govnih.govrsc.org

C-H Functionalization: The N-oxide group can act as a directing group to achieve regioselective C-H functionalization of the heteroaromatic ring, a highly sought-after transformation in modern organic synthesis. thieme-connect.de

Deoxygenation: The development of chemoselective methods to remove the N-oxide oxygen is crucial, as it provides access to the parent heterocycle. thieme-connect.com Research focuses on finding mild reagents, such as a PCl₃/collidine complex, that tolerate sensitive functional groups. thieme-connect.com

Photochemical Rearrangements: The photochemistry of azole N-oxides, which can lead to isomerization and the formation of new ring systems, remains an area of mechanistic and synthetic interest. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4,5-dimethyl-2-(4-methylphenyl)-3-oxido-1,3-oxazol-3-ium |

InChI |

InChI=1S/C12H13NO2/c1-8-4-6-11(7-5-8)12-13(14)9(2)10(3)15-12/h4-7H,1-3H3 |

InChI Key |

JHWYQVITAXLLKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethyl 2 P Tolyl Oxazole 3 Oxide and Analogues

Strategies for Oxazole (B20620) Ring Formation with N-Oxide Functionality

The introduction of an N-oxide group to the oxazole ring presents unique synthetic challenges. The primary strategies can be broadly categorized into the direct formation of the N-oxidized ring (de novo synthesis) and the subsequent oxidation of a pre-formed oxazole ring.

De novo Synthesis Approaches Incorporating the N-O Bond

De novo synthesis offers a direct route to oxazole N-oxides, building the heterocyclic ring with the N-O bond already in place. One notable approach involves the cyclization of α-hydroxyketone oximes with appropriate reagents. While specific examples for the title compound are not extensively detailed in the provided literature, the general principle relies on the condensation and subsequent cyclization of precursors that already contain the requisite N-O functionality. These methods are advantageous as they can provide direct access to the target molecule without the need for a separate oxidation step, which can sometimes lead to side reactions or require harsh conditions. Another potential de novo route involves the reaction of α-haloketones with amidoximes.

A significant development in the de novo synthesis of N-oxide heterocycles involves cyclization reactions where the N-oxide is formed concurrently. mdpi.com For instance, the synthesis of 1,2,3-triazine-3-oxides from o-cyano N-heterocyclic aromatic amines proceeds through addition, diazotization, and cyclization, directly yielding the N-oxide fused ring system. mdpi.com While this example pertains to a different heterocyclic system, the underlying principle of designing precursors that facilitate simultaneous cyclization and N-oxidation is a key strategy in this field.

Post-Cyclization Oxidation of Oxazoles to N-Oxides

A more common and versatile strategy for preparing oxazole 3-oxides is the post-cyclization oxidation of a pre-synthesized oxazole. pharmaguideline.com This two-step process first involves the construction of the 4,5-dimethyl-2-p-tolyl-oxazole core, followed by an oxidation step to introduce the N-oxide functionality. The synthesis of the parent oxazole can be achieved through various established methods, such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Other methods include the reaction of α-haloketones with primary amides and the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com

Once the substituted oxazole is obtained, it can be oxidized to the corresponding N-oxide. pharmaguideline.com Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a suitable catalyst. mdpi.com The choice of oxidant and reaction conditions is crucial to achieve selective N-oxidation without affecting other sensitive functional groups in the molecule. The reactivity of the oxazole ring towards oxidation is influenced by the nature and position of its substituents.

| Oxidation Method | Oxidizing Agent | Typical Conditions | Reference |

| Peroxy Acid Oxidation | m-chloroperoxybenzoic acid (m-CPBA) | Mild conditions, various solvents | mdpi.com |

| Hydrogen Peroxide | H₂O₂ with a catalyst (e.g., MTO) | Catalytic system | mdpi.com |

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of oxazoles, offering high efficiency and broad substrate scope. organic-chemistry.org These methods can be adapted for the synthesis of oxazole N-oxides, either by using precursors that lead directly to the N-oxide product or by preparing the oxazole for subsequent oxidation.

Several metal catalysts, including palladium, copper, gold, and zinc, have been employed in oxazole synthesis. organic-chemistry.orgmdpi.comorganic-chemistry.org For example, palladium-catalyzed methods have been developed for the synthesis of highly substituted oxazoles from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.org Copper-catalyzed reactions are also prevalent, such as the oxidative cyclization of enamides and the annulation of iodonium-phosphonium hybrid ylides with amides. organic-chemistry.org

Gold catalysts have been utilized in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom source (often a pyridine (B92270) N-oxide) to produce 2,5-disubstituted oxazoles. organic-chemistry.org Zinc(II) triflate (Zn(OTf)₂) has been shown to be an effective Lewis acid catalyst for the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to yield substituted oxazoles. mdpi.comnih.gov

The following table summarizes various metal-catalyzed approaches to oxazole synthesis which can serve as precursors for N-oxidation.

| Catalyst System | Reactants | Reaction Type | Reference |

| Palladium acetate (B1210297)/CuBr₂ | Amides and ketones | Sequential C-N/C-O bond formation | organic-chemistry.org |

| Copper(II) | Enamides | Oxidative cyclization | organic-chemistry.org |

| Gold(I) complex | Terminal alkynes, nitriles, N-oxide | [2+2+1] annulation | organic-chemistry.org |

| Zn(OTf)₂ | N-propargylamides, trifluoropyruvates | Tandem cycloisomerization/hydroxyalkylation | mdpi.comnih.gov |

| Silver catalyst | α-oxocarboxylates and isocyanides | Oxidative decarboxylation–cyclization | rsc.org |

Green Chemistry Approaches in Oxazole 3-Oxide Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. ijpsonline.comresearchgate.net Green chemistry principles are being applied to the synthesis of oxazoles and their derivatives, focusing on the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions. ijpsonline.com

Microwave-assisted synthesis has been shown to accelerate the formation of oxazoles, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netsemanticscholar.org Ultrasound has also been employed to promote oxazole synthesis, particularly in cycloaddition and condensation reactions. nih.gov The use of ionic liquids as recyclable solvents and catalysts is another green approach that has been successfully applied to oxazole synthesis, such as in the van Leusen reaction. ijpsonline.comijpsonline.com

Furthermore, metal-free catalytic systems are being explored to avoid the use of potentially toxic and expensive heavy metals. rsc.org For instance, organocatalytic methods for the formation of C-N and C-O bonds through dual sp³ C-H activation have been developed for the synthesis of oxazole derivatives in air under mild conditions. rsc.org Electrochemical methods also represent a green alternative, enabling the synthesis of oxazoles without the need for external chemical oxidants. rsc.org

Precursor Chemistry and Starting Material Considerations

The synthesis of 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide relies on the availability of suitable precursors. For a post-cyclization oxidation strategy, the key intermediate is 4,5-dimethyl-2-p-tolyl-oxazole. The synthesis of this trisubstituted oxazole can be approached through several classical methods.

A common route is the Robinson-Gabriel synthesis , which would involve the cyclodehydration of an α-acylamino ketone. pharmaguideline.com In this specific case, the precursor would be N-(1-methyl-2-oxopropyl)-4-methylbenzamide. This intermediate can be prepared by the acylation of 3-amino-2-butanone with p-toluoyl chloride.

Another viable method is the reaction of an α-haloketone with a primary amide . researchgate.net For the target molecule, this would involve the reaction of 3-halo-2-butanone (where halo is chloro or bromo) with p-toluamide.

The van Leusen oxazole synthesis provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). semanticscholar.orgijpsonline.com While not directly applicable to the 2,4,5-trisubstituted pattern of the target compound in a single step, modifications and multi-step sequences involving this chemistry could potentially be employed.

For de novo approaches to the N-oxide, the precursors would need to incorporate the N-O bond. For example, the reaction of 3-hydroxyimino-2-butanone (the oxime of diacetyl) with p-tolualdehyde or a derivative under specific cyclization conditions could be a potential, though less documented, pathway.

The selection of starting materials is guided by their commercial availability, cost, and the efficiency of the chosen synthetic route.

| Precursor for 4,5-Dimethyl-2-p-tolyl-oxazole | Starting Materials | Synthetic Method | Reference |

| N-(1-methyl-2-oxopropyl)-4-methylbenzamide | 3-Amino-2-butanone, p-Toluoyl chloride | Robinson-Gabriel Synthesis | pharmaguideline.com |

| 3-Halo-2-butanone, p-Toluamide | 3-Halo-2-butanone, p-Toluamide | Reaction of α-haloketone with amide | researchgate.net |

Catalytic and Reagent Systems in Oxazole 3-Oxide Synthesis

A variety of catalytic and reagent systems are instrumental in the synthesis of oxazole 3-oxides. These can be broadly classified based on their role in the synthetic sequence, i.e., in the formation of the oxazole ring or in the subsequent N-oxidation step.

For the oxazole ring formation , Lewis acids such as Zn(OTf)₂, FeCl₃, and InCl₃ have been shown to catalyze the cyclization of N-propargylamides. mdpi.com Transition metal catalysts, particularly those based on palladium, copper, and gold, are widely used for various cross-coupling and cyclization reactions leading to oxazoles. organic-chemistry.orgorganic-chemistry.org For instance, palladium acetate in combination with an oxidant like K₂S₂O₈ and a promoter such as CuBr₂ facilitates the synthesis of oxazoles from amides and ketones. organic-chemistry.org Gold(I) complexes can catalyze the annulation of alkynes and nitriles in the presence of an N-oxide as an oxygen source. organic-chemistry.org

In the N-oxidation step , the choice of reagent is critical. Peroxy acids like m-CPBA are commonly used for the oxidation of heteroaromatic compounds. mdpi.com Another system involves the use of hydrogen peroxide in conjunction with a catalyst, such as methyltrioxorhenium (MTO). mdpi.com Boron trifluoride has also been reported to mediate the synthesis of oxazole N-oxides. acs.org

The development of green catalytic systems is an active area of research. This includes the use of recoverable heterogeneous catalysts, such as an MCM-41-immobilized phosphine-gold(I) complex, and metal-free organocatalysts. organic-chemistry.orgrsc.org Ionic liquids can also act as both solvent and catalyst in certain oxazole syntheses. ijpsonline.comijpsonline.com

| Catalyst/Reagent | Role | Reaction | Reference |

| Zn(OTf)₂, FeCl₃ | Lewis Acid Catalyst | Cyclization of N-propargylamides | mdpi.com |

| Pd(OAc)₂/K₂S₂O₈/CuBr₂ | Transition Metal Catalyst System | Oxazole synthesis from amides and ketones | organic-chemistry.org |

| Au(I) complex/N-oxide | Transition Metal Catalyst System | [2+2+1] Annulation | organic-chemistry.org |

| m-CPBA | Oxidizing Agent | N-oxidation of oxazoles | mdpi.com |

| H₂O₂/MTO | Oxidizing System | N-oxidation of oxazoles | mdpi.com |

| Boron Trifluoride | Mediator | Oxazole N-oxide synthesis | acs.org |

| Ionic Liquids | Solvent/Catalyst | van Leusen oxazole synthesis | ijpsonline.comijpsonline.com |

| Organocatalysts | Metal-free Catalyst | C-N and C-O bond formation | rsc.org |

Regiochemical and Stereochemical Control in Synthetic Pathways

The synthesis of specifically substituted oxazoles and their N-oxides requires meticulous control over the reaction to ensure that functional groups are placed at the desired positions (regioselectivity) and that the spatial orientation of atoms is correct (stereoselectivity).

Regiochemical control is crucial when constructing the oxazole ring, as different isomers can result from the same set of starting materials. For instance, palladium-catalyzed direct arylation of oxazoles can be directed to either the C-5 or C-2 position by selecting specific phosphine (B1218219) ligands and solvents. organic-chemistry.org The use of polar solvents favors C-5 arylation, while nonpolar solvents promote C-2 arylation. organic-chemistry.org Another powerful technique is the "halogen dance" isomerization, which allows for the conversion of a 5-bromooxazole (B1343016) into a 4-bromooxazole, providing a precursor for regiocontrolled synthesis of 2,4-disubstituted oxazoles. nih.gov Furthermore, metal-free annulation reactions of alkynes, nitriles, and an oxygen source can be directed by trifluoromethanesulfonic acid (TfOH) or its conjugate base to regioselectively produce 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. organic-chemistry.org

Stereochemical control is paramount when chiral centers are present in the target molecule or its precursors. Researchers have developed diastereo- and enantioselective methods to produce oxazole-related structures with high fidelity. For example, a one-pot, multistep cascade reaction has been developed to afford substituted oxazolidine (B1195125) derivatives with high enantiomeric excess (up to 98% ee) and diastereomeric ratios (up to >20:1 dr). nih.gov The synthesis of chiral oxazoline-substituted pyridine N-oxides has also been achieved, starting from amino alcohols derived from natural amino acids, demonstrating the transfer of chirality to the final N-oxide product. mdpi.com While these chiral N-oxides can be sensitive to moisture, their synthesis showcases a pathway to stereochemically defined targets. mdpi.com Additionally, dirhodium(II)-catalyzed reactions have been employed to achieve diastereoselective synthesis of functionalized oxazoles, which serve as useful precursors to molecules with defined stereochemistry, such as α-amino-β-hydroxyl carboxylic acids. nih.gov

Table 1: Methods for Regio- and Stereochemical Control in Oxazole Synthesis

| Method | Focus | Key Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Palladium-Catalyzed Direct Arylation | Regiocontrol | Pd catalyst, task-specific phosphine ligands, polar vs. nonpolar solvents | Selective arylation at C-5 or C-2 positions of the oxazole ring. | organic-chemistry.org |

| Halogen Dance Isomerization | Regiocontrol | Base (e.g., LDA) | Isomerization of 5-halooxazoles to 4-halooxazoles for further functionalization. | nih.gov |

| Cascade Reaction | Stereo- and Enantiocontrol | Multifunctional catalysis | Highly enantio- (up to 98% ee) and diastereoselective (up to >20:1 dr) synthesis of oxazolidine derivatives. | nih.gov |

| Chiral Precursor Synthesis | Stereocontrol | Amino alcohols from natural amino acids | Synthesis of chiral oxazoline (B21484) substituted pyridine N-oxides. | mdpi.com |

| Dirhodium(II)-Catalyzed Reaction | Diastereocontrol | Dirhodium(II) catalyst, styryl diazoacetate, oximes | Diastereoselective formation of functionalized oxazoles. | nih.gov |

Multi-component Reactions for Oxazole Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like oxazoles. acs.org These reactions are prized for their operational simplicity and ability to generate diverse libraries of compounds from readily available starting materials. rug.nl

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR utilized in oxazole synthesis. A tandem Ugi/Robinson-Gabriel sequence employs an amine (acting as an ammonia (B1221849) equivalent), an arylglyoxal, an isonitrile, and a carboxylic acid. researchgate.netmorressier.com The intermediate formed from the Ugi reaction is ideally structured to undergo an acid-mediated cyclodehydration to furnish the 2,4,5-trisubstituted oxazole scaffold. researchgate.net This approach provides a concise, two-step pathway to highly substituted oxazoles. morressier.com Variations of the Ugi reaction can also lead to other heterocyclic systems, highlighting its versatility. acs.orgacs.orgresearchgate.net

Another significant MCR is the van Leusen oxazole synthesis. An improved one-pot version of this reaction uses tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in an ionic liquid as the solvent to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.orgnih.gov The use of ionic liquids facilitates the reaction and allows for the solvent to be recycled. organic-chemistry.org

Other MCRs have also been developed. For instance, a gold-catalyzed [2+2+1] annulation brings together terminal alkynes, nitriles, and an oxygen atom (from an N-oxide oxidant) to form 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.org This method benefits from a heterogeneous catalyst that can be easily recovered and reused. organic-chemistry.org

Table 2: Multi-component Reactions for Oxazole Synthesis

| Reaction Name | Components | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Ugi/Robinson-Gabriel Sequence | Amine, arylglyoxal, isonitrile, carboxylic acid | 2,4,5-Trisubstituted oxazoles | Tandem two-step process; acid-mediated cyclodehydration of the Ugi product. | researchgate.netmorressier.com |

| van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), aldehyde, aliphatic halide | 4,5-Disubstituted oxazoles | One-pot reaction; can be performed in recyclable ionic liquids. | organic-chemistry.orgnih.gov |

| Gold-Catalyzed [2+2+1] Annulation | Terminal alkyne, nitrile, N-oxide (oxidant) | 2,5-Disubstituted oxazoles | Heterogeneous gold catalyst that is recoverable and reusable. | organic-chemistry.org |

| Ugi 4-Component Condensation | Ammonia equivalent, aldehyde, isocyanide, carboxylic acid | Ugi adducts | Precursors for 5-(trifluoroacetamido)oxazoles after post-condensation modifications. | acs.org |

Chemical Reactivity and Reaction Mechanisms of 4,5 Dimethyl 2 P Tolyl Oxazole 3 Oxide

Reactivity of the Oxazole (B20620) Ring System

The reactivity of the oxazole ring in 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide is a complex interplay of the inherent electronic properties of the oxazole nucleus and the influence of its substituents. The electron-donating methyl groups at positions 4 and 5, along with the p-tolyl group at position 2, modulate the electron density and, consequently, the susceptibility of the ring to various reagents.

Electrophilic Substitution Patterns

Electrophilic substitution on the oxazole ring is generally considered a challenging transformation due to the electron-deficient nature of the heterocycle. However, the presence of electron-donating substituents can facilitate such reactions. For oxazole derivatives, electrophilic attack, when it occurs, typically favors the C4 and C5 positions, which are more electron-rich compared to the C2 position. In the case of this compound, the methyl groups at C4 and C5 enhance the electron density at these positions, making them potential sites for electrophilic attack.

It is important to note that direct electrophilic substitution on the oxazole ring of N-oxides can be complicated by the reactivity of the N-oxide functionality itself, which can act as a competing site for electrophiles.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution on the oxazole ring is also an infrequent event and typically requires the presence of a good leaving group. The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack, especially if a suitable leaving group is present. In this compound, direct nucleophilic substitution on the oxazole ring itself is not a commonly observed reaction pathway in the absence of a leaving group.

However, the N-oxide functionality significantly alters the electronic landscape of the molecule. It withdraws electron density from the ring, potentially making the C2 and C5 positions more susceptible to nucleophilic attack compared to the parent oxazole. Reactions of related imidazole (B134444) N-oxides have shown that nucleophilic attack can occur at the C2 position, sometimes leading to cine-substitution products. nih.gov While direct evidence for this compound is scarce, analogies with other heterocyclic N-oxides suggest that nucleophilic attack, if induced, would likely target the C2 or C5 positions, potentially leading to ring-opened intermediates or substitution products under specific conditions.

Metallation Pathways and Subsequent Reactions

Metallation of oxazoles, typically achieved using strong organolithium bases, is a valuable strategy for their functionalization. The most acidic proton on the oxazole ring is at the C2 position, making it the primary site for deprotonation. However, for 2-substituted oxazoles like the one , metallation would need to occur at other positions. The methyl groups at C4 and C5 could potentially be deprotonated, though this is less common than C2 metallation.

An alternative and often more effective approach for functionalizing the oxazole ring is through directed ortho-metallation (DoM). The oxazole ring itself can act as a directing group for the metallation of the p-tolyl substituent. The nitrogen atom of the oxazole can coordinate with the metallating agent, directing the deprotonation to the ortho position of the tolyl ring.

Furthermore, the N-oxide group can also serve as a powerful directing group in metallation reactions. This would direct the metallation to the C5 position of the oxazole ring or the ortho position of the p-tolyl ring. Subsequent reactions of the resulting organometallic intermediate with various electrophiles would allow for the introduction of a wide range of functional groups at these positions.

Reactivity Influenced by the N-Oxide Moiety

The N-oxide group in this compound is not merely a spectator but plays a crucial role in defining the molecule's reactivity, particularly in cycloaddition reactions.

[3+2] Dipolar Cycloaddition Reactions of Oxazole N-Oxides

Oxazole N-oxides can function as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.org This reaction is a powerful tool for the construction of five-membered heterocyclic rings. In this context, the this compound acts as the 1,3-dipole, reacting across its C2-N3-O fragment or C5-N3-O fragment with a dipolarophile. These reactions provide a direct route to complex fused heterocyclic systems. The reaction is believed to proceed through a concerted mechanism. wikipedia.orgresearchgate.net

The general scheme for a [3+2] dipolar cycloaddition is depicted below:

Dipole + Dipolarophile → Five-membered RingFor this compound, the reaction with an alkene would lead to an isoxazolidine-fused system, while reaction with an alkyne would yield an isoxazoline-fused product.

Stereoselectivity and Regioselectivity in Cycloadditions

The stereoselectivity and regioselectivity of [3+2] dipolar cycloadditions are critical aspects that determine the structure of the final product.

Regioselectivity: The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the dipole and the dipolarophile. researchgate.net In the reaction of an unsymmetrical dipolarophile with this compound, two regioisomers can potentially be formed. The electronic nature of the substituents on both the oxazole N-oxide and the dipolarophile will influence the frontier molecular orbital (FMO) interactions, which in turn dictate the preferred orientation of the addition. For instance, in cycloadditions of related nitrile oxides, the regiochemistry can often be predicted by considering the FMO energies of the reactants. nih.govrsc.org

Stereoselectivity: The stereoselectivity of the cycloaddition refers to the relative orientation of the substituents in the newly formed five-membered ring. In reactions involving chiral dipolarophiles or when new stereocenters are formed, the facial selectivity of the approach of the dipolarophile to the 1,3-dipole becomes important. The bulky p-tolyl group and the methyl groups on the oxazole N-oxide can exert significant steric influence, directing the incoming dipolarophile to the less hindered face of the molecule. Studies on related imidazole N-oxide cycloadditions have demonstrated that diastereoselectivity can be achieved, with the formation of one diastereomer being favored over the other. thegoodscentscompany.com

Below is a table summarizing the expected outcomes of cycloaddition reactions with different dipolarophiles.

| Dipolarophile | Expected Product Type | Key Controlling Factors |

| Symmetrical Alkene | Isoxazolidine-fused system | Stereoselectivity at new stereocenters |

| Unsymmetrical Alkene | Regioisomeric isoxazolidine-fused systems | Electronic and steric effects |

| Symmetrical Alkyne | Isoxazoline-fused system | - |

| Unsymmetrical Alkyne | Regioisomeric isoxazoline-fused systems | Electronic and steric effects |

Scope with Various Dipolarophiles

As a heterocyclic N-oxide, this compound can function as a 1,3-dipole in cycloaddition reactions. chim.itresearchgate.net This reactivity is a cornerstone of its utility in synthesis, allowing for the construction of more complex five-membered heterocyclic systems. The reaction involves the [3+2] cycloaddition of the N-oxide across a double or triple bond of a dipolarophile. chim.itmdpi.com

The scope of this reaction is broad, encompassing a variety of dipolarophiles such as alkenes and alkynes. pharmaguideline.commdpi.com The interaction typically proceeds via a concerted or stepwise mechanism, depending on the electronic nature of the substrates, to yield initial cycloadducts like isoxazolidines (from alkenes) or isoxazolines (from alkynes). chim.it These adducts can be stable and isolable products or can undergo subsequent rearrangements or eliminations driven by the re-aromatization of a participating ring. researchgate.net

The reaction's efficiency and regioselectivity are influenced by the electronic properties of the dipolarophile. Electron-deficient dipolarophiles, such as alkenes substituted with electron-withdrawing groups, are particularly effective in reacting with the electron-rich N-oxide dipole in what is known as an inverse-electron demand cycloaddition. nih.gov Conversely, reactions with electron-rich alkenes are also possible. Studies on analogous N-oxides have shown successful cycloadditions with a range of dipolarophiles, including terminal difluoroalkenes, which lead to selective C-2 functionalization of the heteroaromatic ring after rearrangement of the initial adduct. chim.it

Oxidation and Reduction Chemistry of the N-Oxide Group

The N-oxide group is in a high oxidation state and is not typically subject to further oxidation. However, its reduction, or deoxygenation, is a fundamentally important transformation that restores the parent oxazole structure. thieme-connect.com This reaction is crucial for synthetic pathways where the N-oxide is used as an activating or directing group and must be removed in a final step.

Various methods have been developed for the deoxygenation of heterocyclic N-oxides, though many can suffer from harsh conditions or lack of chemoselectivity. thieme-connect.com An older method employing zinc dust in acetic acid for the deoxygenation of oxazole N-oxides is effective but can lead to poor temperature control and the formation of by-products, complicating purification. thieme-connect.com

More recently, a highly efficient and chemoselective method has been developed specifically for 2-aryl-1,3-oxazole N-oxides using a complex of phosphorus trichloride (B1173362) and collidine (PCl₃/collidine). thieme-connect.com This reagent system demonstrates excellent tolerance for a wide array of sensitive functional groups, which is a significant advantage in complex molecule synthesis. thieme-connect.com

Deoxygenation Methods for Oxazole N-Oxides| Reagent | Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| PCl₃ / Collidine | Mild conditions | High yields, excellent chemoselectivity, tolerant of nitro, formyl, acetyl, and hydroxyl groups. | Requires preparation of the reagent complex. | thieme-connect.com |

| Zn / Acetic Acid | Low temperature | Standard, well-known method. | Difficult to control temperature, potential for by-product formation and tarring. | thieme-connect.com |

Rearrangement Reactions Involving the N-Oxide

Aromatic azole N-oxides are known to undergo photochemical rearrangements upon UV irradiation. researchgate.net While specific studies on this compound are not detailed, the reactivity of analogous systems, such as tetraaryl-1H-imidazole 3-oxides, provides a strong model for its expected behavior. researchgate.net

The photolysis of these N-oxides is proposed to proceed through a high-energy, strained oxaziridine (B8769555) intermediate. researchgate.netwur.nl This transient species is formed by the photochemical isomerization of the N-oxide function. researchgate.net The oxaziridine then undergoes thermal or photochemical ring-opening to yield various products. For tetraaryl-imidazole 3-oxides, this pathway leads to the formation of (Z,Z)-benzil diimine derivatives. researchgate.net Based on this precedent, the irradiation of this compound would likely generate a fused oxaziridine intermediate, which could subsequently rearrange to other heterocyclic or open-chain structures.

Reactivity of the Methyl and p-Tolyl Substituents

The substituents on the oxazole ring also possess their own distinct reactivity, which can be exploited for further molecular diversification.

Functionalization of Methyl Groups

The methyl groups at the C4 and C5 positions of the oxazole ring are potential sites for functionalization. While typically unreactive, they can participate in reactions under specific conditions. For instance, it has been reported that the deoxygenation of an oxazole N-oxide bearing a methyl group at the C4 position with phosphorus trichloride can be accompanied by chlorination of the side-chain. thieme-connect.com This suggests a radical-mediated pathway or reaction with a chlorinated intermediate, providing a handle for further modification. Bromination of methyl groups on oxazole rings has also been noted as a possibility, typically proceeding through a radical mechanism. clockss.org

Reactions Involving the p-Tolyl Aromatic Ring

The oxazole N-oxide group can exert a complex electronic effect. Theoretical studies on related arene-fused 1,2-oxazole N-oxides indicate that the N-O dipole significantly distorts the electronic structure of the entire molecule. researchgate.netuoa.gr Studies on the nitration of pyridine-N-oxide show that the N-oxide group can direct incoming electrophiles, though the outcome is highly dependent on reaction conditions, as protonation of the N-oxide in strong acid drastically deactivates the ring system to attack. rsc.org For the p-tolyl substituent, EAS reactions such as nitration or halogenation are expected to occur. The substitution pattern will be directed by the combined influence of the activating methyl group (ortho, para-directing) and the electronic pull of the C2-linked heterocyclic system.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei. However, no specific ¹H, ¹³C, or two-dimensional NMR data for 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide could be retrieved from the surveyed scientific literature.

¹H NMR Techniques for Proton Assignment

Detailed experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity for the protons of this compound, are not available in published literature. The assignment of protons on the dimethyl-substituted oxazole (B20620) ring and the p-tolyl group for this specific N-oxide has not been reported.

¹³C NMR Techniques for Carbon Framework Elucidation

Specific ¹³C NMR spectral data, which would be essential for elucidating the carbon framework of this compound, remain unreported in the scientific literature. The characteristic chemical shifts for the carbon atoms of the oxazole N-oxide ring and the p-tolyl substituent have not been documented.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between protons and carbons within a molecule. ipb.pt These techniques provide invaluable information for unambiguous structural assignment. ipb.pt For instance, COSY spectra identify proton-proton couplings, while HMQC and HMBC correlate protons with directly attached or long-range coupled carbons, respectively. ipb.ptresearchgate.net Despite the utility of these methods, no studies applying 2D NMR techniques to this compound have been found in the reviewed literature, and thus no connectivity analysis is available.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups and vibrational modes within a molecule. An analysis of the IR spectrum for this compound would be expected to reveal characteristic absorption bands for the C=N and N-O stretching vibrations of the oxazole N-oxide ring, as well as vibrations corresponding to the aromatic p-tolyl group and the methyl substituents. However, a specific IR spectrum with assigned vibrational frequencies for this compound is not available in the surveyed databases and literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The UV-Vis spectrum of this compound would be influenced by the conjugated system formed by the p-tolyl group and the oxazole N-oxide ring. Theoretical and experimental UV-Vis spectral data, including absorption maxima (λmax) and molar absorptivity values, have not been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of a molecular formula. While HRMS data is available for related structures, such as (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, which has a calculated mass of 325.1467 and a found mass of 325.1473 [M]+, no such data has been published for this compound. mdpi.com

Despite a comprehensive search for scientific literature, specific X-ray diffraction data for the compound this compound is not available in the public domain. Consequently, the detailed analysis of its solid-state molecular geometry, including crystallographic data tables, bond lengths, and bond angles, cannot be provided at this time.

While general principles of X-ray diffraction and the structural characteristics of related compounds like oxazole derivatives and nitrones are well-documented, this information does not allow for a specific and accurate description of the crystal structure of this compound.

Therefore, the section on "" focusing on "X-ray Diffraction Analysis for Solid-State Molecular Geometry" cannot be generated as per the detailed requirements of the user's request. Further empirical research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to produce the specified content.

Computational and Theoretical Studies of 4,5 Dimethyl 2 P Tolyl Oxazole 3 Oxide

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide, molecular orbital theory and electrostatic potential mapping are employed to detail its electronic landscape.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For oxazole (B20620) derivatives, the HOMO-LUMO gap is a significant determinant of their behavior in chemical reactions. nih.gov For instance, in the context of photo-oxidation reactions involving singlet oxygen, a smaller HOMO-LUMO gap in an oxazole derivative indicates higher reactivity. nih.gov While specific experimental or calculated values for this compound are not available in the retrieved literature, studies on related oxazoles show that substituents can significantly tune this gap. The unsubstituted oxazole core is noted to be a relatively stable, hard molecule due to a large HOMO-LUMO gap. nih.gov The introduction of methyl and p-tolyl groups, as well as the N-oxide functionality, would be expected to modulate the electronic properties and thus the HOMO-LUMO gap of the title compound.

Table 1: Conceptual Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Indicates the tendency of electrons to escape from a system. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | μ2/(2η) | Measures the propensity of a species to accept electrons. |

This table outlines the global reactivity descriptors that can be calculated from HOMO and LUMO energy values, providing a framework for predicting the reactivity of this compound once its orbital energies are determined computationally.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For an N-oxide compound like this compound, the oxygen atom of the N-oxide group is expected to be a region of high negative electrostatic potential, making it a prime site for electrophilic attack. Conversely, the nitrogen atom and the carbons of the oxazole ring are likely to exhibit more positive potential. The p-tolyl and dimethyl substituents will further influence this distribution through their electron-donating inductive and hyperconjugative effects. A detailed ESP map would be crucial for predicting how this molecule interacts with other reactants.

Aromaticity Assessment of the Oxazole 3-Oxide Ring

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. Assessing the aromatic character of the oxazole 3-oxide ring in the title compound can provide insights into its stability and chemical behavior.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to or below 0 suggest a non-aromatic or anti-aromatic character, respectively. For the oxazole 3-oxide ring, HOMA analysis would involve comparing the calculated equilibrium bond lengths with reference values to provide a quantitative measure of its aromatic character.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (a point with no basis functions, electrons, or charge) at the center of a ring and computing the magnetic shielding at that point. A significant negative NICS value (e.g., for benzene) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. NICS calculations at the center of the oxazole 3-oxide ring and at various points above and below the ring plane would offer a detailed picture of its magnetic properties and aromatic nature.

Reaction Mechanism Modeling through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for elucidating the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby gaining a deep understanding of the reaction mechanism.

For this compound, computational modeling could be applied to investigate various transformations, such as cycloaddition reactions, rearrangements, or reactions with nucleophiles and electrophiles. For example, the photo-oxidative rearrangement of oxazoles to triamides is a known process that proceeds via reaction with singlet oxygen. nih.gov Quantum chemical calculations could model the reaction pathway of this compound with singlet oxygen, determining the activation energies and the structures of any intermediates and transition states. Such studies are crucial for predicting the feasibility of synthetic routes and understanding the underlying factors that control selectivity and reactivity.

Transition State Characterization and Energy Barrier Calculations

The reactivity of this compound, a type of nitrone, is often characterized by its participation in [3+2] cycloaddition reactions. acs.orgmdpi.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions. acs.org By mapping the potential energy surface, researchers can identify and characterize the transition states involved.

A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bonding changes occurring during the reaction. For a hypothetical reaction of this compound, computational calculations would be employed to locate the transition state geometry. Frequency calculations are then performed to confirm the nature of this stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads from reactants to products. acs.org

The energy difference between the reactants and the transition state defines the activation energy or energy barrier (ΔE‡). This value is crucial as it directly relates to the reaction rate. A lower energy barrier implies a faster reaction. Theoretical studies on related nitrone cycloadditions have shown that these reactions can proceed through either a concerted or a stepwise mechanism, depending on the reactants and reaction conditions. acs.org In a concerted mechanism, bond breaking and bond formation occur simultaneously in a single transition state. A stepwise mechanism involves the formation of an intermediate, with at least two transition states and one intermediate species along the reaction pathway.

Table 1: Representative Calculated Energy Barriers for a Hypothetical Reaction

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Concerted Cycloaddition | DFT (B3LYP/6-31G) | 15.2 |

| Stepwise - Step 1 | DFT (B3LYP/6-31G) | 18.5 |

| Stepwise - Step 2 | DFT (B3LYP/6-31G*) | 5.1 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for cycloaddition reactions of nitrones.

Solvent Effects in Reaction Pathways

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Computational models can effectively simulate these solvent effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgacs.org This method is useful for understanding how the polarity of the solvent can stabilize or destabilize the reactants, transition states, and products.

For a molecule like this compound, which possesses a significant dipole moment due to the N-oxide group, the polarity of the solvent is expected to play a major role. In polar solvents, charge-separated species, including the nitrone itself and potentially polar transition states, are stabilized. This can lead to an acceleration of reactions that proceed through a more polar transition state. acs.org For instance, some nitrone cycloadditions that are concerted in the gas phase or nonpolar solvents have been shown computationally to switch to a stepwise mechanism in polar solvents due to the stabilization of a zwitterionic intermediate. acs.org

More explicit solvent models, where individual solvent molecules are included in the calculation (often in a QM/MM approach), can provide a more detailed picture, accounting for specific hydrogen bonds or other direct interactions between the solute and solvent molecules. nih.gov

Table 2: Illustrative Solvent Effects on the Rate of a Hypothetical Reaction

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |

| Toluene | 2.4 | 1.0 |

| Dichloromethane | 8.9 | 5.8 |

| Acetonitrile | 37.5 | 25.2 |

| Water | 80.1 | 110.6 |

Note: This table presents hypothetical data illustrating the trend of increasing reaction rate with solvent polarity for a reaction with a polar transition state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions over time. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. This includes the rotational freedom around the single bond connecting the p-tolyl group to the oxazole ring and any puckering of the oxazole ring itself. Understanding the preferred conformations in solution is crucial as they can influence the molecule's reactivity and its interactions with other molecules. Conformational analysis of similar heterocyclic systems has been successfully performed using a combination of NMR spectroscopy and molecular modeling. nih.gov

MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. researchgate.net By analyzing the trajectories of the molecules from the simulation, one can determine radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. This can reveal details about the solvation shell and specific interactions like hydrogen bonding or π-stacking. In the context of biological activity, MD simulations can be used to model the interaction of this compound with a biological target, such as an enzyme or receptor, providing insights into the binding mode and stability of the complex. researchgate.net

Computational Approaches for Structure-Reactivity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.net These models use calculated molecular descriptors to predict the activity or properties of new, unsynthesized compounds.

For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors. These can be categorized as:

Electronic descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic distribution and reactivity. irjweb.com

Steric descriptors: Like molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's affinity for nonpolar environments.

Once these descriptors are calculated for a set of related molecules with known activities (e.g., as enzyme inhibitors or antimicrobial agents), statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. nih.gov Such models can guide the design of new derivatives of this compound with potentially enhanced activity by indicating which structural features are most important. For example, a QSAR model might reveal that increasing the electrophilicity of the oxazole ring or modifying the steric bulk of the tolyl group could lead to improved biological performance. nih.gov

Specialized Research Applications and Methodological Advancements

Role in Advanced Organic Synthesis Strategies

The reactivity of the oxazole (B20620) N-oxide ring system is central to its application as a versatile building block in the synthesis of complex molecular architectures.

Oxazole N-oxides serve as potent precursors for the synthesis of diverse polyheterocyclic compounds. The N-oxide functional group enhances the reactivity of the heterocyclic core, making it susceptible to various transformations. mdpi.com Oxazoles can participate in cycloaddition reactions, acting as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives after the initial adduct undergoes further transformations. pharmaguideline.comwikipedia.org

The N-oxide moiety, in particular, makes the ring system a valuable synthon. Heterocyclic N-oxides are a recognized class of compounds that can be used to construct more complex energetic materials. mdpi.comresearchgate.net The transformation of oxazoles into other heterocyclic systems, such as imidazoles or thiazolines, can occur through ring-cleavage and subsequent recyclization. pharmaguideline.comresearchgate.net Specifically, nitrile oxides, which are key intermediates in the synthesis of isoxazolines and isoxazoles, can be generated from precursors like aldoximes through oxidation. nih.gov The intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for creating fused heterocyclic systems. nih.gov This reactivity underscores the potential of 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide as a starting material for generating novel, fused polyheterocyclic structures through controlled ring-opening and cycloaddition pathways. researchgate.netmdpi.com

The oxazole and its reduced form, oxazoline (B21484), are fundamental scaffolds in asymmetric synthesis, primarily as components of chiral ligands. acs.orgnih.gov Ligands incorporating a chiral oxazoline are among the most successful and widely used in asymmetric catalysis due to their straightforward synthesis from readily available chiral β-amino alcohols and their modular nature. acs.orgmdpi.com The stereocenter that governs the enantioselectivity of the metal-catalyzed reaction is located alpha to the nitrogen donor of the oxazoline, allowing it to exert direct influence over the asymmetric induction at the metal's active site. acs.org

While this compound itself is not chiral, it serves as a parent structure for derivatives used in stereoselective synthesis. For instance, related 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole has been employed in the asymmetric synthesis of 3-substituted dihydroisocoumarins via lateral lithiation, demonstrating the utility of this class of compounds in creating chiral centers. The conversion of the oxazole moiety into a chiral oxazoline derivative introduces the necessary stereochemical information, transforming the achiral precursor into a valuable tool for producing enantiomerically pure compounds.

Application in Catalysis

The electronic properties and coordination capability of the oxazole N-oxide ring make it a molecule of interest in the field of catalysis, both as a ligand for metal centers and as a precursor to other important ligand classes.

Oxazole and oxazoline-containing molecules are well-established as effective ligands in a multitude of metal-catalyzed reactions. nih.govmdpi.com In palladium catalysis, quinoline-oxazoline ligands have proven competent in reactions like Wacker-type oxidations. nih.govnih.gov

The N-oxide functionality introduces unique reactivity, particularly in gold catalysis. In certain gold-catalyzed reactions, N-oxides can serve as oxygen donors, enabling oxidative transformations. researchgate.netresearchgate.net This dual functionality—acting as both a directing ligand and an internal oxidant—is a significant area of research. For example, gold-catalyzed syntheses of substituted oxazoles have been developed using N-oxides as the source of the oxygen atom for the newly formed heterocycle. researchgate.netnih.gov The synthesis of chiral oxazoline-substituted pyridine N-oxides has been reported, and these compounds have been applied in asymmetric catalysis, although their stability can be a challenge. mdpi.com The p-tolyl group on the this compound can also influence the electronic and steric properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity.

Table 1: Examples of Oxazole/Oxazoline Ligands in Metal Catalysis

| Catalyst System | Reaction Type | Ligand Type | Reference |

| Palladium(II) | Wacker-Type Oxidation | Quinoline-Oxazoline | nih.gov |

| Gold(I) | Oxazole Synthesis | Pyridine N-Oxides (as oxidant) | researchgate.net |

| Gold(I) | Oxazole Synthesis | Carboxamide/Propynal | researchgate.net |

| Vanadium(III) | Ethylene Polymerization | Oxazole-Oxazoline | mdpi.com |

| Nickel(II) | Olefin Polymerization | Acylmethyl-Oxazoline Enolate | nih.gov |

Precursors to N-Heterocyclic Carbene Ligands

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis. caltech.edu They are typically generated by the deprotonation of azolium salt precursors. nih.gov The synthesis of these precursors often involves the construction of a five-membered imidazolium (B1220033) or related heterocyclic ring.

While direct conversion of this compound to an NHC has not been explicitly detailed, the reactivity of the oxazole ring suggests its potential as an NHC precursor. Rearrangement reactions of oxazoles, such as the Cornforth rearrangement, proceed through a nitrile ylide intermediate formed by thermal ring opening. wikipedia.org It is conceivable that the N-oxide functionality could facilitate a similar ring-opening and rearrangement cascade. Such a process could lead to the formation of an imidazolium salt, the requisite precursor for an NHC. Research has shown that imidazolium frameworks can be accessed via sequential oxazole-forming annulation and subsequent imidazolium formation steps, highlighting the synthetic connection between these two classes of heterocycles. researchgate.net

Fundamental Studies in Intermolecular Interactions for Materials Science

The design of advanced materials relies heavily on a fundamental understanding of the intermolecular interactions that dictate crystal packing and bulk properties. The oxazole scaffold is a subject of such studies. Research on a series of similar 4,5-phenyl-oxazoles has provided in-depth analysis of the weak intermolecular interactions governing their crystal architecture. mdpi.com

Table 2: Crystal and Interaction Data for a Related Oxazole System

| Parameter | Description | Value/Observation | Reference |

| Interaction Type | C–H···O and C–H···N | Identified as specific, well-defined interactions. | mdpi.com |

| Interaction Energy | Delocalized Contacts | Contribute a significant portion of the total cohesion energy in the crystal. | mdpi.com |

| Crystal Packing | Dihedral Angles | The relative orientation of aromatic rings significantly impacts molecular conformation. | researchgate.net |

| Analysis Method | PIXEL and HF Calculations | Used to determine the energetic contributions of electrostatic, polarization, dispersion, and repulsion forces. | mdpi.com |

Adsorption Mechanisms on Metal Surfaces (e.g., Corrosion Inhibition Principles)

The potential of this compound as a corrosion inhibitor lies in its molecular structure, which is analogous to other oxazole derivatives known for their protective properties on metal surfaces. Current time information in Edmonton, CA.researchgate.net The proposed mechanism of action is primarily through the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments, such as acidic solutions. researchgate.net

The adsorption process can be understood through several key features of the molecule:

Heterocyclic Ring System: The oxazole ring, containing both nitrogen and oxygen atoms, is rich in electron density. These heteroatoms, along with the π-electrons from the aromatic tolyl group, can interact with the vacant d-orbitals of metal atoms (e.g., iron in steel), leading to the formation of a coordinate covalent bond. This chemical adsorption (chemisorption) results in a strongly bound protective film on the metal surface. researchgate.net

N-Oxide Functional Group: The presence of the N-oxide group is anticipated to significantly enhance the adsorption capacity of the molecule. The oxygen atom of the N-oxide is a strong hydrogen bond acceptor and possesses a high electron density, making it a potent site for interaction with the metal surface. nih.gov This can lead to a more stable and uniform protective layer.

Substituent Effects: The dimethyl and p-tolyl groups on the oxazole ring are electron-donating. These groups increase the electron density on the oxazole ring system, which in turn enhances the molecule's ability to donate electrons to the metal surface, thereby strengthening the adsorption bond. nih.gov

Table 1: Theoretical Quantum Chemical Parameters for this compound and Related Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Predicted Inhibition Efficiency (%) |

| This compound | -5.8 | -1.2 | 4.6 | High |

| 2-p-tolyl-oxazole | -6.2 | -0.9 | 5.3 | Moderate |

| 4,5-Dimethyloxazole | -6.5 | -0.5 | 6.0 | Low |

Note: The data in this table is hypothetical and based on general trends observed for similar heterocyclic compounds. Actual experimental values may vary.

Gas Adsorption Selectivity (e.g., CO₂ Capture Potential)

While this compound is a single molecule and not a porous polymer, its structural features suggest a potential for selective gas adsorption, particularly for acidic gases like carbon dioxide (CO₂). The principles governing this potential are derived from studies on functionalized porous organic frameworks and other heterocyclic compounds. nih.govsciengine.commdpi.com

The key molecular attributes contributing to its potential for CO₂ capture include:

Lewis Base Sites: The oxygen atom of the N-oxide and the nitrogen atom of the oxazole ring act as Lewis base sites. These sites can interact with the Lewis acidic carbon atom of the CO₂ molecule. acs.orgntu.edu.sg

Dipole-Quadrupole Interactions: The permanent dipole moment of the this compound molecule can interact favorably with the quadrupole moment of the CO₂ molecule, leading to an attractive force that facilitates adsorption.

Functional Group Effects: The tolyl group can participate in π-π stacking interactions with other molecules, and if the compound were to be incorporated into a larger framework, these interactions could create specific binding pockets for CO₂.

The selectivity for CO₂ over other gases like nitrogen (N₂) or methane (B114726) (CH₄) would be based on the stronger interactions between the polar functional groups of the oxazole derivative and the quadrupolar CO₂ molecule, compared to the weaker van der Waals interactions with non-polar gases. nih.gov

Table 2: Predicted Gas Adsorption Properties of a Hypothetical Material Functionalized with this compound

| Gas | Adsorption Enthalpy (kJ/mol) | Selectivity (CO₂/N₂) |

| CO₂ | -35 | 30 |

| N₂ | -15 | 1 |

| CH₄ | -18 | 20 |

Note: This data is hypothetical and illustrative of the potential selectivity based on the functional groups present in the molecule. The values are representative of what might be expected for a porous material functionalized with this compound.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes to Complex Oxazole (B20620) 3-Oxide Architectures

The synthesis of the oxazole core is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. researchgate.netorganic-chemistry.orgnih.gov These methods often involve the cyclization of precursors such as α-haloketones, α-diazoketones, or the use of multicomponent reactions. nih.govorganic-chemistry.org However, the synthesis of more complex and highly substituted oxazole 3-oxides presents ongoing challenges. Future research is likely to focus on the development of more efficient, atom-economical, and stereoselective synthetic methodologies.

One promising avenue is the use of catalyst-driven processes, including transition-metal catalysis, to construct the oxazole 3-oxide ring with high levels of control over regioselectivity and stereoselectivity. For instance, the development of enantioselective catalytic methods would be a significant breakthrough, enabling the synthesis of chiral oxazole 3-oxides for applications in asymmetric catalysis and medicinal chemistry.

Furthermore, the exploration of green synthetic approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, is expected to gain traction. nih.gov These methods not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction rates and yields.

A key area of future development will be the synthesis of oxazole 3-oxide-containing macrocycles and other topologically complex molecules. These structures are of interest for their potential to act as host molecules or to exhibit unique biological activities.

Exploration of Unconventional Reactivity and Transformations

The reactivity of the oxazole 3-oxide ring system is a rich area for exploration. The presence of the N-oxide functionality imparts unique electronic properties to the ring, making it susceptible to a range of chemical transformations. While some reactions of oxazole 3-oxides are known, there is significant scope for discovering new and unconventional reactivity patterns.

Future research will likely delve into the cycloaddition reactions of oxazole 3-oxides, using them as synthons for the construction of more complex heterocyclic systems. The development of novel ring-opening and ring-transformation reactions will also be a key focus, providing access to a diverse range of chemical scaffolds.

The photochemistry and electrochemistry of oxazole 3-oxides are also underexplored areas. Investigating the behavior of these compounds under photochemical or electrochemical conditions could lead to the discovery of novel synthetic transformations and applications in areas such as photoredox catalysis.

Integration of Machine Learning and Artificial Intelligence in Oxazole 3-Oxide Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many aspects of chemical research, and the study of oxazole 3-oxides is no exception. These powerful computational tools can be applied to accelerate the discovery and development of new compounds and reactions. tandfonline.comnih.gov

One key application of ML will be in the prediction of the properties and activities of virtual libraries of oxazole 3-oxide derivatives. By training algorithms on existing experimental data, it is possible to build models that can predict properties such as biological activity, toxicity, and physicochemical parameters. This in silico screening approach can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

AI can also be employed to assist in the design of novel synthetic routes. nih.gov By analyzing vast databases of chemical reactions, AI algorithms can propose synthetic pathways to target oxazole 3-oxide derivatives, potentially identifying more efficient or novel routes that may not be obvious to a human chemist.

Furthermore, ML can be used to analyze complex datasets from high-throughput screening experiments, helping to identify structure-activity relationships and to guide the optimization of lead compounds. tandfonline.com

Rational Design of Oxazole 3-Oxide Derivatives for Targeted Chemical Applications

The rational design of molecules with specific functions is a central goal of modern chemistry. The oxazole 3-oxide scaffold provides a versatile platform for the design of derivatives with tailored properties for a range of applications.

In the field of medicinal chemistry, the design of oxazole 3-oxide derivatives as inhibitors of specific enzymes or as modulators of biological pathways is a promising area of research. tandfonline.comnih.gov By understanding the structure and function of a biological target, it is possible to design molecules that bind with high affinity and selectivity, leading to the development of new therapeutic agents. nih.gov

Beyond medicine, oxazole 3-oxides have potential applications in materials science. For example, derivatives with specific electronic or photophysical properties could be designed for use in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.

The design of novel ligands for catalysis is another exciting avenue. The oxazole 3-oxide moiety can be incorporated into larger ligand frameworks to modulate the electronic and steric properties of a metal center, leading to the development of new and more efficient catalysts for a variety of chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic substitution or cyclization reactions with precursors like substituted oxazoles. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) for extended periods (e.g., 18 hours) can yield oxazole oxides via dehydration or cyclization, as seen in analogous syntheses . Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, chloroform/methanol) is recommended. Monitor reaction progress using TLC with solvent systems like ethyl acetate/hexane (Rf ~0.3–0.5) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :